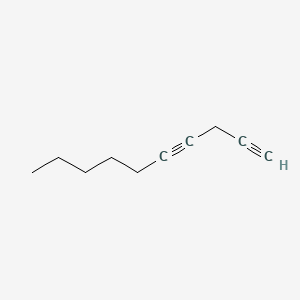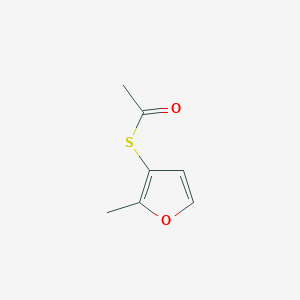
3,5-Dimetoxi benzoato de metilo
Descripción general
Descripción
Methyl 3,5-dimethoxybenzoate is an organic compound with the molecular formula C₁₀H₁₂O₄. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by methoxy groups (–OCH₃), and the carboxylic acid group is esterified with a methyl group (–COOCH₃). This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds .
Aplicaciones Científicas De Investigación
Methyl 3,5-dimethoxybenzoate is utilized in various scientific research applications:
Organic Synthesis: It serves as a starting material for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of intermediates for drugs such as mycophenolic acid and its analogues.
Material Science: It is employed in the preparation of functional materials with specific properties for industrial applications.
Mecanismo De Acción
Mode of Action
It is known that the compound has been used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid and its analogues .
Biochemical Pathways
Methyl 3,5-dimethoxybenzoate may be involved in various biochemical pathways. For instance, it has been used in the synthesis of mycophenolic acid and its analogues, which suggests it may play a role in the biochemical pathways related to these compounds . .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Methyl 3,5-dimethoxybenzoate is currently unknown .
Result of Action
It is known that the compound has been used in the synthesis of mycophenolic acid and its analogues, suggesting it may have a role in the production of these compounds .
Action Environment
It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3,5-dimethoxybenzoate can be synthesized through the esterification of 3,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the synthesis of methyl 3,5-dimethoxybenzoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Types of Reactions:
Bromination: Methyl 3,5-dimethoxybenzoate undergoes bromination to form brominated derivatives.
Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions to introduce alkyl groups onto the aromatic ring.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Friedel-Crafts Alkylation: Alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products:
Brominated derivatives: from bromination.
3,5-Dimethoxybenzoic acid: from hydrolysis.
Alkylated aromatic compounds: from Friedel-Crafts alkylation
Comparación Con Compuestos Similares
- Methyl 3,4-dimethoxybenzoate
- Methyl 3,5-dihydroxybenzoate
- Methyl 3,5-dimethylbenzoate
Comparison: Methyl 3,5-dimethoxybenzoate is unique due to the presence of two methoxy groups at positions 3 and 5, which significantly influence its chemical reactivity and properties. Compared to methyl 3,4-dimethoxybenzoate, the position of the methoxy groups alters the compound’s electronic distribution and reactivity. Methyl 3,5-dihydroxybenzoate, with hydroxyl groups instead of methoxy groups, exhibits different hydrogen bonding and solubility properties. Methyl 3,5-dimethylbenzoate, with methyl groups instead of methoxy groups, shows different steric and electronic effects .
Propiedades
IUPAC Name |
methyl 3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(10(11)14-3)5-9(6-8)13-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUIOVUOFQKWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175838 | |
| Record name | Methyl 3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-37-0 | |
| Record name | Methyl 3,5-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dimethoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-dimethoxybenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,5-dimethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3,5-dimethoxybenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9EZE98DK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3,5-dimethoxybenzoate in organic synthesis?
A1: Methyl 3,5-dimethoxybenzoate is a versatile building block in organic synthesis. Its structure, featuring a benzene ring with two methoxy groups and an ester functionality, allows for diverse chemical transformations. For example, it can be used as a starting material to create bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions []. It also serves as a precursor for synthesizing 3,5-dimethoxybenzaldehyde, a valuable compound in various applications []. Additionally, it's a key component in the production of 3,5-dimethoxyphthalic anhydride, a precursor to substituted anthraquinones and hypericin derivatives [].
Q2: Can you elaborate on the synthesis of 3,5-dimethoxybenzaldehyde from Methyl 3,5-dimethoxybenzoate?
A2: The synthesis of 3,5-dimethoxybenzaldehyde involves a two-step process. First, Methyl 3,5-dimethoxybenzoate is synthesized from 3,5-dihydroxybenzoic acid through esterification with dimethyl sulfate under alkaline conditions. Subsequently, catalytic hydrogenation using a MnOx/y-Al2O3 catalyst converts the ester to 3,5-dimethoxybenzaldehyde with a high yield [].
Q3: Are there any unique reactions associated with Methyl 3,5-dimethoxybenzoate?
A3: Research has revealed an unusual reaction between Methyl 3,5-dimethoxybenzoate and Thallium(III) trinitrate in the presence of trifluoroacetic acid []. While the specific details of this reaction are not elaborated upon in the provided abstracts, it highlights the compound's potential to undergo unexpected transformations, opening avenues for further investigation.
Q4: How does the bromination of Methyl 3,5-dimethoxybenzoate proceed?
A4: The bromination of Methyl 3,5-dimethoxybenzoate is influenced by the directing effects of the substituents on the aromatic ring. Studies have shown that by carefully controlling the reaction conditions, it's possible to selectively obtain different brominated derivatives [, ]. This selectivity is crucial in synthetic pathways where specific isomers are desired, such as in the synthesis of Mycophenolic acid, where a controlled bromination step is employed to obtain a key intermediate [].
Q5: What insights have been gained from studying the bromination of Methyl 3,5-dimethoxybenzoate and similar compounds?
A5: Research on the bromination of Methyl 3,5-dimethoxybenzoate and analogous anisoles has revealed crucial factors governing the selectivity of bromination in these systems []. Steric hindrance around the methoxy groups and the reaction kinetics versus thermodynamics play a significant role in determining the final product distribution. These insights contribute to a better understanding of aromatic electrophilic substitution reactions and their manipulation for desired synthetic outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)




![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)


